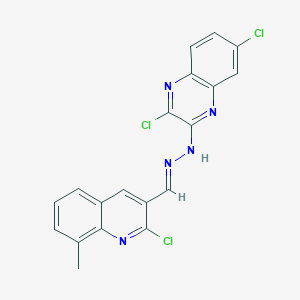![molecular formula C16H14N6 B304662 Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)
Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of benzaldehyde and has been synthesized by various methods.
Applications De Recherche Scientifique
Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been shown to have potential applications in organic electronics and as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines and to exhibit antibacterial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and to exhibit antibacterial activity. In addition, it has been reported to have potential applications in organic electronics and as a photosensitizer in photodynamic therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone in lab experiments is its potential applications in various fields, including anti-tumor, anti-inflammatory, and anti-bacterial research. Another advantage is its potential use as a fluorescent probe for the detection of metal ions. However, one of the limitations is the need for careful handling due to its potential toxicity.
Orientations Futures
There are several future directions for the research on Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone. One direction is to further investigate its potential applications in organic electronics and as a photosensitizer in photodynamic therapy. Another direction is to study its mechanism of action in more detail to better understand its anti-tumor, anti-inflammatory, and anti-bacterial activities. Additionally, further studies could be conducted to explore its potential use as a fluorescent probe for the detection of metal ions.
Méthodes De Synthèse
Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone can be synthesized by various methods, including the reaction of benzaldehyde with 1,2-diaminobenzene in the presence of acetic acid and hydrogen peroxide. Another method involves the reaction of benzaldehyde with 3-aminobenzoic acid hydrazide in the presence of sulfuric acid. The yield of the compound depends on the reaction conditions and the purity of the starting materials.
Propriétés
Nom du produit |
Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone |
|---|---|
Formule moléculaire |
C16H14N6 |
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-1,2-dihydro-[1,2,4]triazino[4,3-a]benzimidazol-3-amine |
InChI |
InChI=1S/C16H14N6/c1-2-6-12(7-3-1)10-17-19-15-11-22-14-9-5-4-8-13(14)18-16(22)21-20-15/h1-11,19-20H,(H,18,21)/b17-10+ |
Clé InChI |
OJLWIYQXNBLKPI-LICLKQGHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC2=CN3C4=CC=CC=C4N=C3NN2 |
SMILES |
C1=CC=C(C=C1)C=NNC2=CN3C4=CC=CC=C4N=C3NN2 |
SMILES canonique |
C1=CC=C(C=C1)C=NNC2=CN3C4=CC=CC=C4N=C3NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)
![Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate](/img/structure/B304595.png)
![5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)
![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)
